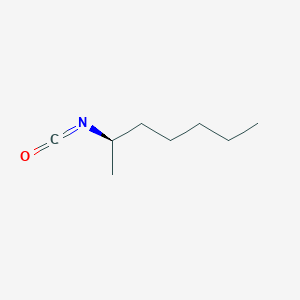

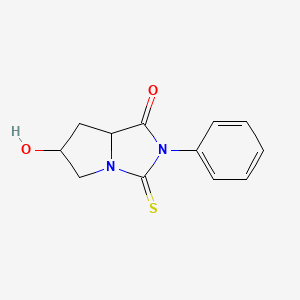

(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate

Descripción general

Descripción

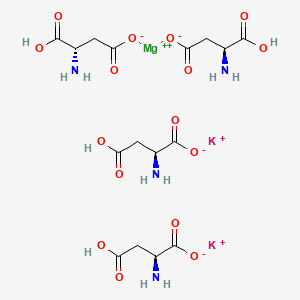

(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate, also known as (+)-Methoxyphenylisocyanate, is a chemical compound with a wide range of applications in both scientific research and industrial processes. It is an isocyanate, a functional group containing the carbon-nitrogen double bond, and is characterized by its chiral structure and its phenyl ring. This compound has been studied extensively for its ability to act as a catalyst in various chemical reactions and for its potential to be used as a therapeutic agent. In

Aplicaciones Científicas De Investigación

Synthesis and Applications in Polymer Technology

(R)-(+)-1-(3-Methoxyphenyl)ethyl isocyanate serves as a critical intermediate in the synthesis of various polyurethane materials. Polyurethanes are a broad class of polymers used extensively in the manufacturing of flexible foams, rigid foams, elastomers, and coatings. The unique reactivity of isocyanate groups with polyols or polyamines forms urethane or urea linkages, respectively, leading to materials with diverse properties. Notably, non-isocyanate polyurethanes have been developed to address health and environmental concerns associated with traditional isocyanate-based materials. These novel materials are synthesized using multicyclic carbonates and amines, offering a safer and more sustainable alternative without compromising on the desirable properties of polyurethanes such as chemical resistance, wear resistance, and versatility in applications ranging from automotive interiors to medical devices (Rokicki, Parzuchowski, & Mazurek, 2015).

Catalysis and Chemical Transformations

Isocyanates, including this compound, play a vital role in catalysis, particularly in cross-coupling reactions essential for creating complex organic compounds. The unique chemical reactivity of isocyanates facilitates the formation of C-C and C-X bonds, enabling the synthesis of a wide range of organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. Bidentate diphosphine ligands in palladium-catalyzed reactions have shown significant improvements in the efficiency of these transformations, underscoring the importance of isocyanates in modern synthetic chemistry (Birkholz, Freixa, & van Leeuwen, 2009).

Environmental and Health Safety Research

Despite the vast applications of isocyanates in industrial and scientific research, there is a growing concern regarding their potential health hazards, particularly in occupational settings where exposure to isocyanates can lead to respiratory issues and skin sensitization. Research focusing on the mechanisms of action and exposure levels has been critical in developing safety guidelines and regulations to protect workers. Studies have explored the chemistry, reactivity, and potential risks associated with isocyanate exposure, leading to improved industrial hygiene practices and the development of less toxic alternatives (Nakashima, Takeshita, & Morimoto, 2002).

Propiedades

IUPAC Name |

1-[(1R)-1-isocyanatoethyl]-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(11-7-12)9-4-3-5-10(6-9)13-2/h3-6,8H,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWCQMWZIOMQOP-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9,12,33,36,39-Hexaoxaoctacyclo[42.3.1.05,47.013,22.016,21.023,32.024,29.040,45]octatetraconta-1(47),2,4,13(22),14,16,18,20,23(32),24,26,28,30,40,42,44-hexadecaene-46,48-dione](/img/structure/B3183159.png)

![7-tert-butyl-3-(2,6-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3183194.png)